molecular formula C17H30N4O2 B2944374 N-(1-cyanocyclohexyl)-2-{2-[(dimethylamino)methyl]morpholin-4-yl}propanamide CAS No. 1333561-32-2

N-(1-cyanocyclohexyl)-2-{2-[(dimethylamino)methyl]morpholin-4-yl}propanamide

Cat. No.: B2944374
CAS No.: 1333561-32-2
M. Wt: 322.453
InChI Key: CWSZOSWTNBLGDI-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-2-{2-[(dimethylamino)methyl]morpholin-4-yl}propanamide is a complex organic compound with a unique structure that includes a cyanocyclohexyl group, a dimethylamino group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclohexyl)-2-{2-[(dimethylamino)methyl]morpholin-4-yl}propanamide typically involves multiple steps, starting with the preparation of the cyanocyclohexyl intermediate. This intermediate can be synthesized through the reaction of cyclohexanone with cyanide sources under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclohexyl)-2-{2-[(dimethylamino)methyl]morpholin-4-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(1-cyanocyclohexyl)-2-{2-[(dimethylamino)methyl]morpholin-4-yl}propanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: The compound can be utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclohexyl)-2-{2-[(dimethylamino)methyl]morpholin-4-yl}propanamide involves its interaction with specific molecular targets. The cyanocyclohexyl group can interact with hydrophobic pockets in proteins, while the dimethylamino group may form hydrogen bonds with amino acid residues. The morpholine ring can enhance the compound’s solubility and stability, facilitating its biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyanocyclohexyl derivatives and morpholine-containing molecules. Examples include:

Uniqueness

N-(1-cyanocyclohexyl)-2-{2-[(dimethylamino)methyl]morpholin-4-yl}propanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the cyanocyclohexyl group provides hydrophobic interactions, while the dimethylamino and morpholine groups enhance solubility and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[2-[(dimethylamino)methyl]morpholin-4-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N4O2/c1-14(21-9-10-23-15(12-21)11-20(2)3)16(22)19-17(13-18)7-5-4-6-8-17/h14-15H,4-12H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSZOSWTNBLGDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCCCC1)C#N)N2CCOC(C2)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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